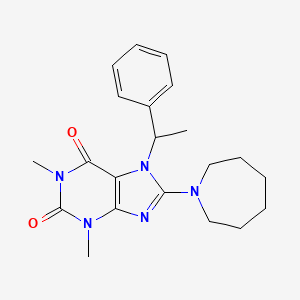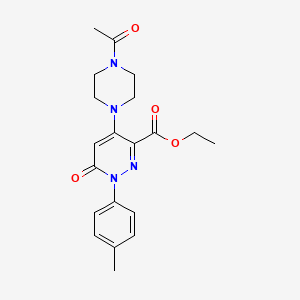![molecular formula C19H24N2O4S2 B6578126 N-(2-ethoxyphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide CAS No. 1105223-29-7](/img/structure/B6578126.png)
N-(2-ethoxyphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide, abbreviated as N-EPSP, is a small molecule that has been extensively studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. N-EPSP has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-fungal, and anti-cancer properties. It has also been studied for its potential as an antioxidant and a neuroprotectant.
Aplicaciones Científicas De Investigación
N-EPSP has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In particular, it has been investigated for its potential as an anti-inflammatory, anti-fungal, and anti-cancer agent. In addition, N-EPSP has been studied for its potential as an antioxidant and a neuroprotectant.
Mecanismo De Acción
The mechanism of action of N-EPSP is not fully understood, but it is believed to involve the inhibition of the production of pro-inflammatory mediators, such as cytokines and prostaglandins. In addition, N-EPSP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-EPSP has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-fungal, and anti-cancer properties. In addition, N-EPSP has been found to possess antioxidant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-EPSP has several advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and store. In addition, it is soluble in a variety of organic solvents, making it easy to work with. However, N-EPSP is not very stable and may degrade over time, so it is important to store it in a cool, dry place.
Direcciones Futuras
N-EPSP has potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Further research is needed to explore its potential therapeutic applications, such as its potential as an anti-inflammatory, anti-fungal, and anti-cancer agent. In addition, further research is needed to explore its potential as an antioxidant and a neuroprotectant. Furthermore, further research is needed to better understand the mechanism of action of N-EPSP, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential of N-EPSP as a drug delivery system. Finally, further research is needed to explore the potential of N-EPSP for use in the development of new drugs and therapies.
Métodos De Síntesis
N-EPSP can be synthesized using a variety of methods. The most commonly used method is the condensation reaction of ethyl 2-ethoxyphenylacetate with 1-(thiophene-2-sulfonyl)piperidine-2-ylchloride in the presence of triethylamine. This reaction produces N-EPSP in high yield and purity. Other methods of synthesis include the reaction of ethyl 2-ethoxyphenylacetate with 1-(thiophene-2-sulfonyl)piperidine-2-ylbromide in the presence of trifluoroacetic acid, and the reaction of ethyl 2-ethoxyphenylacetate with 1-(thiophene-2-sulfonyl)piperidine-2-yliodide in the presence of triethylamine.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-2-25-17-10-4-3-9-16(17)20-18(22)14-15-8-5-6-12-21(15)27(23,24)19-11-7-13-26-19/h3-4,7,9-11,13,15H,2,5-6,8,12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDONSGTTZDFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6578050.png)
![8-[(2-hydroxypropyl)sulfanyl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578056.png)
![7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578062.png)
![7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578067.png)
![7-(2-hydroxy-2-phenylethyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578075.png)
![7-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6578079.png)


![N-(2,5-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6578099.png)
![N-benzyl-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6578105.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B6578112.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B6578120.png)
![2-(2-fluorophenoxy)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]propanamide](/img/structure/B6578137.png)
![N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6578155.png)